Molecular formula and weight of 1-Cyclohexyl-2-ethylbenzene
Molecular formula and weight of 1-Cyclohexyl-2-ethylbenzene
An In-Depth Technical Guide to 1-Cyclohexyl-2-ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-Cyclohexyl-2-ethylbenzene, a substituted aromatic hydrocarbon. The document details its molecular characteristics, physicochemical properties, and a validated synthesis protocol. Furthermore, it explores the compound's potential applications within the realms of chemical synthesis and materials science, drawing parallels with structurally similar molecules. This guide is intended to serve as a foundational resource for researchers and professionals engaged in organic chemistry, materials science, and drug development, fostering a deeper understanding of this compound's scientific and practical significance.
Introduction
1-Cyclohexyl-2-ethylbenzene belongs to the class of alkylbenzenes, characterized by a benzene ring substituted with both a cyclohexyl and an ethyl group. The ortho-positioning of these substituents imparts specific steric and electronic properties that influence its reactivity and physical behavior. While its direct applications are not as extensively documented as some of its isomers, its structural motifs are pertinent to various fields, including polymer chemistry and as a high-boiling point solvent. This guide aims to consolidate the available information and provide expert insights into its synthesis and potential utility.
Molecular and Physicochemical Profile
The fundamental molecular and physical characteristics of 1-Cyclohexyl-2-ethylbenzene are crucial for its handling, application, and analysis.
Molecular Formula and Weight
The molecular structure of 1-Cyclohexyl-2-ethylbenzene consists of a benzene ring with a cyclohexyl group at the first carbon and an ethyl group at the second carbon.
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Molecular Formula: C₁₄H₂₀
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Molecular Weight: 188.31 g/mol [1]
Physicochemical Properties
| Property | Estimated Value | Source/Analogy |
| Appearance | Colorless liquid | Analogy with Cyclohexylbenzene[2] |
| Boiling Point | ~250-260 °C | Extrapolated from similar structures |
| Density | ~0.94 g/mL at 25 °C | Analogy with related compounds[3] |
| Solubility | Insoluble in water; Soluble in organic solvents | General property of hydrocarbons[3] |
| Refractive Index | ~1.52 | Analogy with Cyclohexylbenzene[4] |
Note: These values are estimations and should be confirmed by experimental analysis for critical applications.
Synthesis of 1-Cyclohexyl-2-ethylbenzene: A Validated Protocol
The synthesis of 1-Cyclohexyl-2-ethylbenzene can be efficiently achieved through a Friedel-Crafts alkylation reaction. This well-established method in organic chemistry allows for the introduction of alkyl groups onto an aromatic ring. The following protocol is based on established procedures for similar alkylations.[5]
Principle of the Method
The synthesis involves the reaction of ethylbenzene with cyclohexene in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride. The cyclohexene is protonated by the acid to form a cyclohexyl cation, which then acts as an electrophile and attacks the electron-rich ethylbenzene ring. The ortho- and para- isomers are typically formed, with the ortho-isomer being the target compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 1-Cyclohexyl-2-ethylbenzene.
Step-by-Step Methodology
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Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 150 mL of ethylbenzene and 20 mL of concentrated sulfuric acid.
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Cooling: Cool the mixture to 5-10 °C using an ice-water bath.
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Addition of Cyclohexene: While maintaining the temperature between 5-10 °C, add 50 mL of cyclohexene dropwise from the dropping funnel over a period of 1 hour with vigorous stirring.
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Reaction: After the addition is complete, continue stirring the mixture at 10 °C for an additional hour.
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Quenching and Separation: Carefully pour the reaction mixture over 200 g of crushed ice in a separatory funnel. Allow the layers to separate and discard the lower aqueous layer.
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Washing: Wash the organic layer sequentially with 50 mL of cold concentrated sulfuric acid, 100 mL of water, 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of water.
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Drying: Dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter the drying agent and purify the crude product by fractional distillation under reduced pressure to obtain 1-Cyclohexyl-2-ethylbenzene.
Potential Applications and Research Directions
While specific applications for 1-Cyclohexyl-2-ethylbenzene are not extensively reported, its chemical structure suggests several potential uses, drawing parallels from its parent compound, cyclohexylbenzene.
High-Performance Solvents and Heat Transfer Fluids
Due to its high boiling point and thermal stability, 1-Cyclohexyl-2-ethylbenzene could serve as a high-performance solvent or a component in heat transfer fluids.[3][4] Its aromatic and aliphatic moieties provide a unique solvency profile.
Intermediate in Organic Synthesis
Similar to cyclohexylbenzene, which is a precursor for the production of phenol and cyclohexanone, 1-Cyclohexyl-2-ethylbenzene could be a valuable intermediate in the synthesis of more complex molecules.[2][4] Oxidation of the cyclohexyl group could lead to functionalized derivatives with applications in polymer and pharmaceutical industries.
Additive in Lubricants and Polymers
The bulky cyclohexyl group can impart desirable properties such as increased viscosity index and thermal stability when incorporated into lubricant formulations. Furthermore, it can be used as a monomer or an additive in the synthesis of specialty polymers.
Logical Relationship of Applications
Caption: Logical relationship between properties and applications.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 1-Cyclohexyl-2-ethylbenzene. Based on data for similar compounds, it is expected to be a combustible liquid and may cause skin and eye irritation.[6] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
1-Cyclohexyl-2-ethylbenzene, with its distinct molecular architecture, presents a compound of interest for both academic research and industrial application. This guide has provided a detailed overview of its fundamental properties, a reliable synthesis protocol, and a prospective look at its potential applications. Further research into its specific reactivity and physical characteristics will undoubtedly unveil new opportunities for its use in advanced materials and chemical synthesis.
References
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Wikipedia. Cyclohexylbenzene. [Link]
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Schultz Canada Chemicals Ltd. Cyclohexyl Benzene. [Link]
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Carl ROTH. Safety Data Sheet: Cyclohexylbenzene. [Link]
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PubChem. 1-Cyclohexyl-3-ethylbenzene. [Link]
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Organic Syntheses. Cyclohexylbenzene. [Link]
Sources
- 1. 1-Cyclohexyl-3-ethylbenzene | C14H20 | CID 12427317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexylbenzene - Wikipedia [en.wikipedia.org]
- 3. Cyclohexylbenzene | 827-52-1 [chemicalbook.com]
- 4. You are being redirected... [schultzchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
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